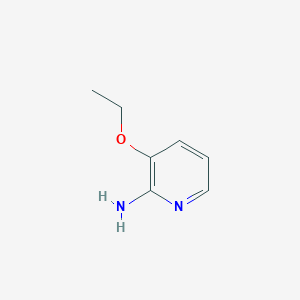

3-Ethoxypyridin-2-amine

Beschreibung

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine, a heterocyclic aromatic compound with the molecular formula C5H5N, is a cornerstone of organic chemistry. numberanalytics.com Its structure, a six-membered ring containing five carbon atoms and one nitrogen atom, imparts distinct chemical properties. numberanalytics.com The nitrogen atom's lone pair of electrons makes pyridine a weak base and influences the ring's reactivity. numberanalytics.com Compared to benzene (B151609), the pyridine ring is less reactive towards electrophilic substitution but more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. numberanalytics.com

The chemistry of pyridine and its derivatives is a vast and active area of research, primarily due to their prevalence in biologically active compounds and functional materials. researchgate.netnih.gov Scientists continuously explore new methods for synthesizing pyridine derivatives, with a growing emphasis on sustainable and efficient approaches. numberanalytics.comnumberanalytics.com The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the creation of a diverse range of molecules with tailored properties. nih.gov This inherent adaptability has cemented pyridine's role as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs. nih.govrsc.org

Significance of 3-Ethoxypyridin-2-amine in Contemporary Chemical Sciences

This compound, a specific derivative within the larger family of pyridines, holds particular significance as a synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-donating ethoxy group, allows for a variety of subsequent chemical transformations. The strategic placement of these functional groups on the pyridine core makes it a sought-after precursor for constructing more complex molecular architectures, especially in the field of medicinal chemistry.

The physical and chemical properties of this compound are summarized in the table below, based on available data. nih.gov These properties are crucial for its application in synthetic chemistry, influencing its solubility, reactivity, and handling.

| Property | Value |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10006-74-3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 47.84 Ų |

| SMILES | CCOC1=C(N=CC=C1)N |

| Data sourced from PubChem CID 586630 nih.gov |

While specific, high-profile applications of this compound itself are not extensively documented in mainstream literature, its importance lies in its role as a component in the synthesis of larger, more complex molecules that are the subject of intensive research.

Overview of Research Trajectories for Aminopyridine Derivatives

Aminopyridines, the class of compounds to which this compound belongs, are a major focus of research in synthetic and medicinal chemistry. rsc.orgresearchgate.net They are recognized as essential heterocyclic building blocks for creating a wide array of biologically and pharmacologically active molecules. rsc.org The interaction of the aminopyridine ring with various enzymes and receptors can lead to significant biological effects, making them attractive scaffolds for drug discovery. rsc.orgrsc.org

Current research trajectories for aminopyridine derivatives are diverse and expanding, driven by the need for new therapeutic agents. rsc.org Key areas of investigation include:

Novel Synthesis Strategies: Researchers are continuously developing more efficient and versatile methods for synthesizing substituted aminopyridines. rsc.orgresearchgate.net This includes the use of multicomponent reactions (MCRs) which offer a powerful tool for rapidly generating libraries of new bioactive compounds with high yields and minimal waste. nih.gov

Medicinal Chemistry Applications: Aminopyridine derivatives are being explored for a vast range of therapeutic applications. rsc.org They are investigated as potential treatments for cancer, bacterial infections, inflammatory conditions, and neglected tropical diseases like Chagas disease and leishmaniasis. nih.govnih.govnih.govtandfonline.com The 2-aminopyridine (B139424) moiety, in particular, is valued for its simple structure and low molecular weight, making it an ideal starting point for developing pharmacophores. rsc.org

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the structure of aminopyridine derivatives relates to their biological activity. By systematically modifying the substituents on the pyridine ring, chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov

The ongoing exploration of aminopyridines continues to yield valuable insights, paving the way for the development of next-generation pharmaceuticals and functional materials. rsc.org The versatility and proven track record of this class of compounds ensure that they will remain a central focus of chemical research for the foreseeable future.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJVXZBTTFDZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343007 | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10006-74-3 | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxypyridin 2 Amine and Its Analogues

Established Synthetic Routes for 3-Ethoxypyridin-2-amine

The construction of the this compound scaffold typically involves the strategic introduction of the ethoxy and amino groups onto the pyridine (B92270) ring. The regioselectivity of these substitutions is a key challenge that has been addressed through various multi-step synthetic sequences.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for preparing functionalized pyridines like this compound, where the target molecule is assembled in a stepwise fashion. sathyabama.ac.inlittleflowercollege.edu.in These approaches often start from readily available pyridine precursors. A general and illustrative pathway involves the following key transformations:

Nitration: Introduction of a nitro group onto the pyridine ring. This is a crucial step as the nitro group acts as a director for subsequent substitutions and can be later reduced to the desired amino group. lumenlearning.comlibretexts.org

Substitution/Etherification: Introduction of the ethoxy group. This can be achieved through nucleophilic aromatic substitution, where a leaving group (like a halogen) on the pyridine ring is displaced by an ethoxide source.

Reduction: Conversion of the nitro group to a primary amine. This is typically the final step in the sequence, yielding the target 2-aminopyridine (B139424) derivative. libretexts.org

For instance, a plausible, though not explicitly detailed in the provided results, synthesis could start from a dihalopyridine. One halogen could be selectively substituted with sodium ethoxide, followed by nitration directed by the existing substituents. The second halogen could then be either removed or further functionalized, and the nitro group finally reduced to the amine. The precise order and nature of these steps are critical for achieving the desired 3-ethoxy-2-amino substitution pattern.

Feasibility and Limitations of Specific Preparative Pathways

While multi-step syntheses provide a logical route to this compound, they are not without their challenges. The feasibility of a particular pathway is often dictated by the regioselectivity of the reactions and the potential for side reactions.

One documented challenge in the synthesis of related ethoxy-aminopyridines is the difficulty in achieving regioselective substitution. For example, an attempt to synthesize 2-amino-5-ethoxypyridine from 2-amino-5-bromopyridine (B118841) by reaction with sodium ethylate in the presence of a copper catalyst proved to be an unfeasible method. researchgate.net This was due to competing side reactions where the bromine atom was predominantly replaced by hydrogen instead of the desired ethoxy group. researchgate.net Furthermore, ethylation of the amino group was also observed. researchgate.net

Another limitation arises when the nitro group is present during the ethoxylation step. In the synthesis of 2-amino-5-ethoxypyridine via 5-bromo-2-nitropyridine, it was found that sodium ethylate preferentially replaces the nitro group rather than the bromine atom. researchgate.net These examples underscore the critical importance of the sequence of functional group introduction and the choice of reagents to avoid undesired side products and ensure the viability of a synthetic route. The development of one-pot and continuous reaction processes is a more recent advancement aimed at overcoming some of these limitations by improving efficiency and reducing waste.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. indianchemicalsociety.com Key principles include maximizing atom economy, using safer solvents, and employing catalytic reagents over stoichiometric ones. acs.orgucl.ac.uk

In the context of synthesizing compounds like this compound, green chemistry can be incorporated in several ways:

Catalytic Hydrogenation: The reduction of a nitro group to an amine is a common step. Using catalytic hydrogenation with catalysts like Raney Nickel is a greener alternative to using stoichiometric metal reductants (e.g., tin or iron in acid), as it produces less waste. figshare.com A highly efficient and selective catalytic hydrogenation of a nitro group in a pyridine derivative has been demonstrated in a continuous flow system, which further enhances the green credentials of the process. figshare.com

Use of Safer Solvents: Traditional organic syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives. While not specifically detailed for this compound, the broader trend is to replace solvents like chlorinated hydrocarbons and benzene (B151609) with less toxic options. indianchemicalsociety.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are addition-based rather than substitution or elimination-based, where parts of the reactants are lost as byproducts.

Avoiding Protecting Groups: The use of protecting groups adds steps to a synthesis and generates waste. acs.org The development of chemo- and regioselective reactions that obviate the need for protection/deprotection steps is a key goal of green chemistry.

While specific green chemistry-focused synthetic routes for this compound are not extensively detailed in the provided search results, the principles are broadly applicable to its synthesis, particularly in the reduction and catalytic steps.

Synthesis of Key this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound is crucial for exploring structure-activity relationships in drug discovery programs. These syntheses often employ similar strategies to the parent compound but with variations in the starting materials or reagents.

A key precursor for many 3-alkoxypyridin-2-amine derivatives is a nitropyridine. For example, the synthesis of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, a crizotinib (B193316) intermediate, starts from (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine. figshare.com This nitro precursor is then reduced to the corresponding amine.

The synthesis of other substituted aminopyridines often involves functionalizing a pyridine core. For instance, the synthesis of 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine can start from 3-aminopyridine, which undergoes nitration and reduction to introduce the second amino group. vulcanchem.com This is followed by etherification to add the dimethylaminoethoxy side chain. vulcanchem.com

The synthesis of precursors can also involve the creation of a pyridinone ring system, which can then be further functionalized. For example, 1-ethoxypyridin-2(1H)-one can be synthesized by the ethoxylation of pyridin-2(1H)-one. vulcanchem.com This pyridinone can then undergo reactions like nitration to introduce additional functional groups, which can serve as handles for further derivatization. vulcanchem.com

Below is a table summarizing some key precursors and derivatives and their synthetic approaches:

| Compound | Starting Material/Precursor | Key Reaction(s) |

| (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | Catalytic Hydrogenation |

| 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine | 3-Aminopyridine | Nitration, Reduction, Etherification |

| 1-Ethoxypyridin-2(1H)-one | Pyridin-2(1H)-one | Ethoxylation |

| 2-Amino-5-ethoxypyridine | 3-Ethoxypyridine | Bromination, Nitration, Reduction |

| N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Corresponding amines and 2-chloropyrimidine | Buchwald-Hartwig amination |

Catalytic Aspects in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Catalytic methods often offer milder reaction conditions, higher yields, and better selectivity compared to stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions are particularly important for creating C-N and C-C bonds, which are fundamental to building the complex structures of many derivatives. The Buchwald-Hartwig amination, for example, is a powerful tool for forming aryl-amine bonds. This reaction has been used to synthesize derivatives of 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine by coupling 6-bromopyridin-3-amine with 2-(dimethylamino)ethanol in the presence of a palladium catalyst, achieving yields up to 75%. vulcanchem.com Similarly, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed Buchwald-Hartwig amination. mdpi.com

Catalytic hydrogenation is another critical catalytic process, especially for the reduction of nitro groups to amines. As mentioned earlier, the use of catalysts like Raney Ni allows for highly selective and efficient reduction under mild conditions, which is advantageous for large-scale synthesis. figshare.com

Copper-catalyzed reactions have also been explored, although with mixed success. In the attempted synthesis of 2-amino-5-ethoxypyridine, a copper powder catalyst was used to facilitate the reaction between 2-amino-5-bromopyridine and sodium ethylate, but this led to undesired side reactions. researchgate.net

The development of novel catalytic systems continues to be an active area of research. For instance, tandem catalysis, where multiple catalytic cycles operate in a single pot, offers the potential for highly efficient and enantioselective syntheses of complex amino acid derivatives. researchgate.net While not directly applied to this compound in the provided literature, these advanced catalytic methods represent the future direction for the synthesis of such valuable chemical entities.

Here is a summary of catalytic methods used in the synthesis of related compounds:

| Catalytic Reaction | Catalyst System | Application |

| Catalytic Hydrogenation | Raney Ni | Reduction of aryl nitro groups |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II) with xantphos) | Synthesis of N-aryl amine derivatives |

| Suzuki Coupling | Palladium catalyst | Formation of C-C bonds with boronic acids |

| Nucleophilic Substitution | Copper powder | Attempted ethoxylation of a bromopyridine |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxypyridin 2 Amine

Nucleophilic Reactivity of the Amino Group in 3-Ethoxypyridin-2-amine

The primary amino group at the C2 position is the main center of nucleophilicity in the molecule. Its lone pair of electrons is available for donation to electrophiles, leading to a variety of substitution and addition reactions. The nucleophilicity of this group is influenced by the electronic environment of the pyridine (B92270) ring.

The amino group of this compound can undergo N-alkylation with alkyl halides through a nucleophilic substitution mechanism. chim.lu This reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. youtube.com The reaction can, in principle, proceed to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt, with successive alkylation steps. chim.lu However, controlling the degree of alkylation to achieve mono-alkylation can be challenging and may require specific reaction conditions, such as using a large excess of the amine or employing protecting group strategies. nih.govnih.gov For instance, palladium-catalyzed methods have been developed for the alkylation of C(sp³)–H bonds in similar structures to synthesize unnatural α-amino acids. rsc.org

Table 1: Representative Alkylation Reaction

| Reactant | Reagent | Product Type |

|---|

Acylation of the amino group is a common transformation, typically achieved by reacting this compound with acylating agents like acid chlorides or acid anhydrides. youtube.com This reaction results in the formation of a stable amide derivative. The process involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). youtube.com Pyridine is often used as a base in these reactions to neutralize the acidic byproduct (e.g., HCl) formed. youtube.com Since the starting material is a primary amine, it produces a monoacetyl derivative upon acylation. doubtnut.com

Table 2: General Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(3-ethoxypyridin-2-yl)acetamide |

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. dergipark.org.trresearchgate.net This reaction is typically acid-catalyzed and proceeds through a two-step mechanism. wikipedia.orgejpmr.com The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. integrityresjournals.org The second, often rate-determining step, is the acid-catalyzed dehydration of the carbinolamine to yield the final imine product. ejpmr.comintegrityresjournals.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. wikipedia.org

Electrophilic Reactivity of the Pyridine Ring

The pyridine ring itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring carbons. libretexts.orgpearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further deactivating the ring. pearson.com

However, the presence of the strongly activating amino (-NH₂) and moderately activating ethoxy (-OC₂H₅) groups on the ring in this compound significantly influences its susceptibility to electrophilic attack. Both are ortho-, para-directing groups. The amino group at C2 and the ethoxy group at C3 work together to activate the ring. The primary positions for electrophilic attack would be C4 and C6, which are ortho and para to the activating amino group and meta to the deactivating ring nitrogen. The ethoxy group at C3 also activates the C4 and C6 positions. Therefore, electrophilic substitution is expected to occur preferentially at the C4 or C6 positions.

Role of the Pyridine Nitrogen in Reaction Pathways

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. youtube.com This makes the nitrogen atom basic and nucleophilic. youtube.comquora.com It can readily react with acids to form a pyridinium (B92312) salt. pearson.com This protonation has a profound effect on the reactivity of the molecule; the resulting positive charge on the nitrogen atom strongly deactivates the entire ring system towards electrophilic attack. pearson.com The pyridine nitrogen can also act as a nucleophile itself, undergoing alkylation or acylation to form pyridinium salts, or coordinating to Lewis acids. youtube.com This behavior can compete with reactions at the exocyclic amino group, depending on the specific reagents and conditions.

Influence of the Ethoxy Group on Reaction Selectivity and Rate

The ethoxy group also influences the reactivity of the adjacent amino group. Electronically, its electron-donating nature may slightly increase the electron density on the C2 carbon and, by extension, could have a minor electronic influence on the attached amino group's nucleophilicity. Sterically, the ethoxy group provides some bulk next to the amino group, which could potentially hinder the approach of very large electrophiles to the amino nitrogen. In electrophilic substitution on the ring, the ethoxy group reinforces the directing effect of the amino group, strongly favoring substitution at the C4 and C6 positions.

Mechanistic Studies of this compound Transformations

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the electronic properties of the pyridine ring, which are influenced by the electron-donating ethoxy substituent. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its transformations can be understood through the well-established reaction mechanisms for primary aromatic amines and pyridines. The interplay between the amino and ethoxy groups, and their positions on the pyridine ring, governs the regioselectivity and reactivity of the molecule in various transformations.

The primary amino group at the C2 position is a potent nucleophile, readily participating in reactions with a wide array of electrophiles. The adjacent ethoxy group at the C3 position exerts a significant electronic influence. Through resonance, the oxygen atom of the ethoxy group can donate electron density to the pyridine ring, which can, in turn, enhance the nucleophilicity of the amino group. This electron-donating character also activates the pyridine ring towards electrophilic substitution, although the directing effects of both the amino and ethoxy groups must be considered.

Common transformations of this compound and their plausible mechanistic pathways include:

Acylation Reactions: Like other primary amines, this compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form the corresponding amides. The mechanism follows a nucleophilic acyl substitution pathway.

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride, acetate, or an activated carboxylate species).

Step 3: Deprotonation. A base, which can be another molecule of the amine or an added base, removes a proton from the nitrogen atom to yield the final, neutral amide product.

Alkylation Reactions: The amino group can be alkylated by alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and even quaternary ammonium salts if the reaction is not carefully managed. The mechanism is a standard nucleophilic substitution (typically SN2 with primary and secondary alkyl halides).

Step 1: Nucleophilic Attack. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Step 2: Deprotonation. A base removes a proton from the nitrogen to give the secondary amine. This secondary amine can then undergo further alkylation.

Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically acid-catalyzed.

Step 1: Nucleophilic Attack. The amino group attacks the carbonyl carbon to form a carbinolamine intermediate.

Step 2: Protonation of the Hydroxyl Group. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Step 3: Dehydration. The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Step 4: Deprotonation. A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the neutral imine product.

Participation in Multicomponent and Cyclization Reactions: As a versatile building block, this compound is a valuable component in multicomponent reactions (MCRs) and for the synthesis of fused heterocyclic systems. In these reactions, the amine can act as the initial nucleophile, triggering a cascade of bond-forming events. For instance, in a reaction with a β-ketoester, the initial condensation to form an enamine can be followed by an intramolecular cyclization and dehydration to construct a fused pyridopyrimidine ring system. The precise mechanism will be dependent on the specific reactants and conditions employed.

The table below summarizes some of the key mechanistic transformations involving this compound, highlighting the reactants, products, and the fundamental mechanistic steps.

| Reaction Type | Reactant(s) | Product Type | Key Mechanistic Steps |

| Acylation | Acyl chloride, Anhydride | Amide | Nucleophilic attack, Formation of tetrahedral intermediate, Elimination of leaving group, Deprotonation |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Nucleophilic substitution (SN2), Deprotonation |

| Condensation | Aldehyde, Ketone | Imine (Schiff Base) | Nucleophilic attack, Formation of carbinolamine, Protonation of hydroxyl, Dehydration, Deprotonation |

| Cyclocondensation | β-Dicarbonyl compound | Fused Heterocycle | Initial condensation (imine/enamine formation), Intramolecular nucleophilic attack, Dehydration/Aromatization |

It is important to note that the pyridine ring nitrogen can also be protonated under acidic conditions, which would deactivate the ring towards electrophilic attack but could also influence the reactivity of the substituents. The specific outcomes of the transformations of this compound are a result of the intricate balance of these electronic and steric factors.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Ethoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationplos.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the assembly of a complete molecular picture. For 3-Ethoxypyridin-2-amine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable. plos.orgnih.govacs.org

Proton NMR (¹H NMR) Analysis of this compound and Derivativesplos.orgnih.govhmdb.ca

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the ethoxy group and the pyridine (B92270) ring, as well as the amine group.

The ethoxy group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The chemical shifts of the aromatic protons on the pyridine ring are influenced by the electron-donating effects of both the amino and ethoxy substituents. The protons on carbons adjacent to the nitrogen atom are generally shifted downfield. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent and affected by hydrogen bonding. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

Derivatives of 2-aminopyridine (B139424) show characteristic shifts. For instance, in 2-aminopyrimidine (B69317) derivatives, the NH proton can appear as a singlet as far downfield as δ 9.08 ppm, while the NH₂ protons might be observed around δ 6.59 ppm. nih.gov The protons on the pyridine or pyrimidine (B1678525) ring will also show characteristic splitting patterns and chemical shifts based on their substitution.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.3-1.4 | Triplet |

| Ethoxy CH₂ | ~4.0-4.2 | Quartet |

| Pyridine Ring H | ~6.5-8.0 | Multiplets |

| Amine NH₂ | ~4.5-5.5 | Broad Singlet |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Core Structure and Substituentsplos.orgnih.govlibretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon and its neighboring atoms.

The carbons of the ethoxy group will appear in the upfield region of the spectrum, typically with the CH₃ carbon around 15 ppm and the CH₂ carbon between 60-70 ppm due to the deshielding effect of the adjacent oxygen atom. libretexts.orgchemguide.co.uk The carbons of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the amino group (C2) and the carbon atom attached to the ethoxy group (C3) will have their chemical shifts significantly influenced by these substituents. The positions of other ring carbons are also affected by the electronic effects of these groups. researchgate.net In general, carbons attached to nitrogen in amines appear in the 10-65 ppm range, but in an aromatic system, this can be further downfield. libretexts.orgyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Ethoxy CH₂ | ~65 |

| Pyridine C2 | ~158 |

| Pyridine C3 | ~145 |

| Pyridine C4 | ~115 |

| Pyridine C5 | ~110 |

| Pyridine C6 | ~140 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.

COSY spectra show correlations between coupled protons. This would confirm the connectivity within the ethoxy group (correlation between the CH₂ and CH₃ protons) and identify adjacent protons on the pyridine ring. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum. plos.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the attachment points of the ethoxy and amino groups to the pyridine ring and for assigning the quaternary carbons. plos.org

Infrared (IR) Spectroscopy for Functional Group Identificationplos.orglibretexts.orglibretexts.orgorgchemboulder.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comspectroscopyonline.com The presence of two peaks in this region is a strong indicator of a primary amine. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the ethoxy group is expected in the 1200-1250 cm⁻¹ region for an aryl ether. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govlibretexts.orglibretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and valuable structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 138.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 138. nih.gov Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. libretexts.org

The fragmentation of this compound would likely proceed through several pathways:

Loss of an ethyl group: Cleavage of the ethyl-oxygen bond could lead to a fragment ion corresponding to the loss of a C₂H₅ radical (29 mass units), resulting in a peak at m/z 109.

Loss of an ethoxy group: Cleavage of the aryl-oxygen bond could result in the loss of an ethoxy radical (OC₂H₅, 45 mass units), leading to a peak at m/z 93.

Alpha-cleavage: For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orglibretexts.org While this is an aromatic amine, fragmentation adjacent to the amine and ethoxy groups can still occur.

Ring fragmentation: The pyridine ring itself can undergo complex fragmentation, leading to a series of smaller, characteristic ions.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probingsciforum.netresearchgate.netacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the π → π* and n → π* transitions are of primary interest.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The presence of the pyridine ring, along with the electron-donating amino and ethoxy groups, will influence the position and intensity of these bands. These substituents typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The study of 2-aminopyridine derivatives has shown that they can exhibit fluorescence, with absorption and emission wavelengths being sensitive to solvent polarity. sciforum.net For instance, some 2-aminopyridine derivatives show absorption in the 350-437 nm range. sciforum.net The lower cut-off wavelength for some 2-aminopyridinium crystals has been observed around 347 nm. researchgate.net The specific λmax values for this compound would need to be determined experimentally.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 2-aminopyrimidine |

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process of single-crystal XRD involves irradiating a high-quality crystal with a monochromatic X-ray beam. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. From this pattern, the electron density map of the molecule can be calculated, leading to the determination of the precise coordinates of each atom in the unit cell.

For a compound like this compound, XRD analysis would be crucial in confirming the planar geometry of the pyridine ring and determining the conformation of the ethoxy and amine substituents relative to the ring. Of particular interest would be the investigation of hydrogen bonding interactions. The amine group (-NH2) can act as a hydrogen bond donor, while the pyridinic nitrogen and the oxygen of the ethoxy group can act as hydrogen bond acceptors. These interactions play a significant role in the packing of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility.

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal XRD study. This data is based on typical values for similar organic compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.115 |

| R-factor (%) | 4.5 |

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Complementary Analytical Techniques in Purity and Composition Assessment

Beyond the determination of its solid-state structure, a comprehensive characterization of this compound requires the use of various complementary analytical techniques to assess its purity and confirm its chemical composition. These methods are essential for quality control in both research and industrial settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. For aminopyridine derivatives, reversed-phase HPLC is commonly employed. sielc.com A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of this compound from potential impurities. sielc.comjocpr.com Detection is typically achieved using a UV detector, as the pyridine ring is a chromophore. jocpr.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for both qualitative and quantitative analysis. nih.govnih.gov The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification. For a compound like this compound, GC-MS can be used to identify and quantify volatile impurities.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , provides information about the thermal stability and phase transitions of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating the presence of residual solvents or decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic transitions. For related aminopyridines, DSC has been used to determine melting points and assess thermal stability. usc.edu

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₀N₂O for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The following table summarizes these complementary analytical techniques and their expected application in the analysis of this compound.

Table 2: Complementary Analytical Techniques for this compound

| Technique | Purpose | Illustrative Finding |

|---|---|---|

| HPLC | Purity determination and quantification | Purity > 99.5% (by peak area) |

| GC-MS | Identification and quantification of volatile impurities | No significant volatile impurities detected |

| TGA | Thermal stability and solvent content | No significant mass loss below 200 °C |

| DSC | Melting point and phase transitions | Sharp endotherm at 85-88 °C |

| Elemental Analysis | Confirmation of elemental composition | C: 60.85% (calc. 60.85%), H: 7.30% (calc. 7.30%), N: 20.28% (calc. 20.28%) |

Note: The findings in this table are illustrative and not based on experimental data for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Potency

While specific SAR studies on 3-ethoxypyridin-2-amine are not extensively documented in publicly available literature, the broader class of 2-aminopyridine (B139424) derivatives has been the subject of numerous investigations, allowing for the inference of key structural features likely to influence biological activity.

The 2-aminopyridine core is a critical pharmacophoric element. The primary amino group at the C2 position can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The relative positioning of these groups facilitates interactions with various biological targets, including protein kinases.

The substituent at the C3 position, in this case, the ethoxy group, plays a significant role in modulating the electronic properties and conformation of the molecule. A review of pyridine derivatives has shown that the presence and position of oxygen-containing groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) can enhance antiproliferative activity. mdpi.comnih.gov The ethoxy group in this compound likely influences the molecule's lipophilicity and can also act as a hydrogen bond acceptor.

Furthermore, modifications at other positions of the pyridine ring can significantly affect biological activity. For instance, in a study of pyridine derivatives with antiproliferative properties, it was observed that the presence of bulky groups could decrease activity, whereas smaller, polar groups might enhance it. nih.gov

A summary of key structural features and their likely impact on biological potency is presented in the table below.

| Structural Feature | Position | Likely Role in Biological Potency |

| Amino Group | C2 | Hydrogen bond donor, crucial for target interaction. |

| Pyridine Nitrogen | N1 | Hydrogen bond acceptor, contributes to binding affinity. |

| Ethoxy Group | C3 | Modulates electronics and lipophilicity, potential hydrogen bond acceptor. mdpi.comnih.gov |

| Other Substituents | C4, C5, C6 | Can influence steric and electronic properties, affecting overall activity. nih.gov |

Computational Approaches in SAR and QSAR Modeling

Computational methods are invaluable tools for understanding the SAR of pyridine derivatives and for developing predictive QSAR models. These models translate the structural features of a series of compounds into a mathematical equation that correlates them with their biological activity.

For substituted pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, in a study on substituted pyridine derivatives as LSD1 inhibitors, CoMSIA models with high predictive capacity were developed, indicating the importance of these fields for inhibitory activity. nih.gov

QSAR studies on 2-aminopyridine derivatives have also highlighted the importance of various molecular descriptors. In an analysis of aminopyridine carboxamides as JNK-2 inhibitors, descriptors such as dipole moment, logP, Kier ChiV2 (a topological descriptor), and shape flexibility were found to be significant in the QSAR model. derpharmachemica.com This suggests that a combination of electronic, lipophilic, and shape properties governs the inhibitory activity of these compounds.

A QSAR study on pyridine derivatives as anti-MRSA agents demonstrated that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their biological activity. mdpi.com The models indicated that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring attached to the pyridine core were favorable for antibacterial activity. mdpi.com

The following table summarizes computational approaches and the key descriptors identified in studies of related pyridine derivatives.

| Computational Approach | Key Descriptors/Features | Application |

| 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields | Predicting activity and guiding modification of substituted pyridine derivatives. nih.govmdpi.com |

| 2D-QSAR | Dipole moment, logP, Topological indices (e.g., Kier ChiV2), Shape flexibility | Correlating electronic, lipophilic, and shape properties with biological activity. derpharmachemica.com |

| Molecular Docking | Binding mode prediction, identification of key interacting residues | Understanding the interaction of pyridine derivatives with their biological targets. nih.gov |

Pharmacophore Development for the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For the this compound scaffold, a pharmacophore can be hypothesized based on its inherent structural features and by drawing analogies from related compounds.

A general pharmacophore for 2-aminopyridine derivatives would likely include:

A hydrogen bond donor feature from the 2-amino group.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrophobic or aromatic feature associated with the pyridine ring.

The 3-ethoxy group can contribute an additional hydrogen bond acceptor feature and influence the hydrophobic character of the molecule.

Pharmacophore models for various classes of pyridine derivatives have been developed. For instance, a pharmacophore model for p38 MAP kinase inhibitors identified two hydrogen bond acceptors, two hydrophobic features, and one aromatic hydrophobic feature as crucial for activity. wjpsonline.com Similarly, a pharmacophore model for phosphodiesterase 5A (PDE5A) inhibitors suggested that one hydrogen bond acceptor, one aromatic center, and two aliphatic centers are minimum requirements. mdpi.com

These models can be used as 3D queries to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity.

A hypothetical pharmacophore for the this compound scaffold is outlined in the table below.

| Pharmacophoric Feature | Corresponding Structural Element |

| Hydrogen Bond Donor | 2-Amino group (-NH2) |

| Hydrogen Bond Acceptor 1 | Pyridine Nitrogen (N1) |

| Hydrogen Bond Acceptor 2 | Oxygen of the 3-Ethoxy group |

| Aromatic/Hydrophobic Region | Pyridine ring |

Design Strategies for Enhanced Bioactivity through Structural Modification

Based on the SAR and QSAR insights, several design strategies can be employed to enhance the bioactivity of compounds based on the this compound scaffold.

One key strategy is scaffold hopping and bioisosteric replacement . In a study aimed at developing ALK inhibitors, the pyridinyl group was part of a design strategy involving these principles. nih.gov This could involve replacing the pyridine ring with other heterocycles or modifying the substituents to improve properties like potency, selectivity, and pharmacokinetic profiles.

Substitution at various positions of the pyridine ring is another common strategy. A review on the antiproliferative activity of pyridine derivatives highlighted that the introduction of -OMe, -OH, -C=O, and -NH2 groups can enhance activity, while bulky groups or halogens might be detrimental. mdpi.comnih.gov Therefore, systematic exploration of substituents at positions 4, 5, and 6 of the this compound core could lead to more potent compounds.

Structure-based drug design , utilizing molecular docking, can guide the modification of the scaffold to achieve better complementarity with the target's binding site. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, modifications can be designed to strengthen these interactions. For example, docking studies on substituted pyridine derivatives as LSD1 inhibitors identified key amino acid residues (Lys661 and Asp555) for interaction, providing a basis for designing new inhibitors. nih.gov

The following table summarizes potential design strategies for enhancing the bioactivity of this compound derivatives.

| Design Strategy | Approach | Example from Related Compounds |

| Scaffold Hopping | Replacing the pyridine core with other heterocyclic systems. | Design of ALK inhibitors. nih.gov |

| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties. | General strategy in medicinal chemistry. |

| Ring Substitution | Introducing or modifying substituents at positions C4, C5, and C6. | Introduction of -OMe, -OH to enhance antiproliferative activity. mdpi.comnih.gov |

| Structure-Based Design | Utilizing docking and molecular modeling to guide modifications for improved target binding. | Identification of key interactions for LSD1 inhibitors. nih.gov |

Computational and Theoretical Chemistry Investigations of 3 Ethoxypyridin 2 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and materials science for predicting binding affinities and modes of interaction.

Ligand-Target Interactions and Binding Site Analysis

Currently, specific ligand-target interaction and binding site analysis studies for 3-Ethoxypyridin-2-amine are not extensively documented in publicly available research. However, the structural features of this compound, including the pyridine (B92270) ring, the amino group, and the ethoxy group, suggest potential interactions with various biological targets. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. These features are crucial for forming stable complexes with protein binding pockets. For instance, in silico docking studies of similar aminopyridine derivatives have shown interactions with key residues in enzyme active sites, often involving hydrogen bonding and hydrophobic interactions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govnih.gov It is a popular method for calculating various molecular properties with a good balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

DFT calculations can provide valuable information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Key descriptors include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.19 eV⁻¹ |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated using DFT. Actual values would require specific DFT calculations.

Spectroscopic Property Predictions

DFT calculations are also employed to predict various spectroscopic properties, which can aid in the experimental characterization of molecules. nih.gov For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm its structure. nih.gov The calculated vibrational frequencies in the IR and Raman spectra correspond to specific bond stretching, bending, and torsional modes within the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with the electronic environment of each nucleus.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Nature

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de

The analysis of bond critical points (BCPs) in the electron density provides quantitative information about the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

For this compound, QTAIM analysis would allow for a detailed characterization of the C-N, C-C, C-O, and N-H bonds within the molecule, providing insights into their covalent character and strength. It could also be used to identify and characterize any intramolecular hydrogen bonds, for example, between the amino group and the ethoxy oxygen. rsc.orgarxiv.org

Theoretical Evaluation of Degradation Pathways and Atmospheric Fate

The atmospheric fate of nitrogen-containing organic compounds, such as this compound, is a critical area of environmental chemistry, often investigated through theoretical models. While specific experimental data on the atmospheric degradation of this compound is scarce, its pathways can be predicted based on computational studies of similar amine compounds. ccsnorway.com The atmospheric lifetime and degradation products are largely determined by reactions with key oxidants like the hydroxyl radical (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). ccsnorway.com

Theoretical degradation schemes for aliphatic amines suggest that the primary gas-phase loss process is initiated by •OH radicals. ccsnorway.com For this compound, this would likely involve hydrogen abstraction from the amino group (-NH2) or the ethoxy group (-O-CH2-CH3). The pyridine ring itself is less reactive toward electrophiles like •OH compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom, but it can still undergo oxidation. wikipedia.org

Computational models help predict the branching ratios for these reaction pathways. The subsequent reactions of the resulting organic radicals with oxygen (O2) would lead to the formation of various oxygenated products and potentially nitrogen-containing aerosols. ccsnorway.com For instance, studies on the photo-oxidation of dimethylamine (B145610) showed the formation of dimethylnitramine (B1206159) and N-methyl formamide. ccsnorway.com By analogy, the degradation of this compound could theoretically lead to the formation of nitramines, amides, and other oxidized pyridine derivatives.

The partitioning of the compound between the gas phase and the aqueous phase (e.g., in clouds, fog, and aerosol water) is another crucial factor in its atmospheric fate. ccsnorway.com Theoretical estimates of Henry's Law coefficients can predict this distribution. Alkanolamines, for example, are predicted to be oxidized primarily in the aqueous phase. ccsnorway.com Given the presence of both an amine and an ether group, this compound is expected to have some water solubility, making aqueous-phase degradation pathways relevant.

| Process | Primary Reactant | Predicted Reaction Site on this compound | Potential Outcome |

|---|---|---|---|

| Gas-Phase Photo-oxidation | Hydroxyl Radical (•OH) | Amino group (-NH2), Ethoxy group (-OCH2CH3), Pyridine ring | Formation of organic radicals, leading to oxygenated derivatives and nitramines. ccsnorway.com |

| Aqueous-Phase Oxidation | •OH, O3 | Amino group, Pyridine ring | Oxidation in atmospheric water droplets. ccsnorway.com |

| Aerosol Formation | Reaction Products | N/A | Potential formation of secondary organic aerosols and nitrogen-containing salts. ccsnorway.com |

Advanced Theoretical Models in Pyridine Chemistry and N-Oxide Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of pyridine derivatives and their N-oxides. bohrium.combas.bg Density Functional Theory (DFT) is a widely used method for these investigations, with various functionals like B3LYP, B3PW91, and M06-2X employed to calculate molecular geometries, electronic properties, and reaction energetics. bohrium.combas.bg210.212.36

For pyridine derivatives, theoretical models are used to calculate properties such as HOMO-LUMO energy gaps, molecular dipole moments, and molecular electrostatic potentials. bohrium.comnih.gov These calculations help to rationalize the reactivity and potential biological activity of the compounds. nih.gov For instance, computational studies can determine pKa values, which are crucial for understanding a molecule's behavior in different chemical environments. bas.bg

The study of pyridine N-oxides is a significant area of theoretical research. The N-O bond in these compounds is not a simple double bond but is best described as a dative covalent bond with a bond order greater than one, featuring significant O → N back-donation of electrons. nih.govrsc.org Advanced theoretical approaches like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature of this bond. 210.212.36rsc.org NBO analysis reveals that the negative charge on the oxygen atom of a 4-substituted pyridine-N-oxide is greater than on the nitrogen atom of the corresponding pyridine, making the N-oxide more nucleophilic. acs.org

Theoretical models are also essential for studying the formation and stability of pyridine N-oxides. DFT methods have been successfully used to calculate the heats of formation (HOFs) for various pyridine N-oxide compounds, demonstrating good agreement with experimental data. worldscientific.com These studies show how substituents on the pyridine ring influence the stability of the N-oxide. rsc.orgworldscientific.com For example, electron-donating groups like -NH2 can destabilize the N→O bond, while electron-withdrawing groups can stabilize it. rsc.org This is due to the substituent's effect on the π-type ON back-donation. rsc.org

| Theoretical Method | Investigated Property | Key Findings | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Properties, Heats of Formation | Accurately predicts molecular structures and energies; used to understand reactivity. bohrium.comworldscientific.com | |

| Natural Bond Orbital (NBO) | Bonding Analysis, Atomic Charges | Characterizes the N→O dative bond and explains the high nucleophilicity of N-oxides. rsc.orgacs.org | |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological Analysis of Electron Density | Provides detailed insight into the nature of chemical bonds, including the N-O bond. rsc.org | |

| Complete Basis Set (CBS) Methods | Accurate Thermochemistry | Used for high-accuracy calculation of properties like heats of formation. worldscientific.com |

Coordination Chemistry and Material Science Applications of 3 Ethoxypyridin 2 Amine

Ligand Properties of 3-Ethoxypyridin-2-amine in Metal Complexation

Detailed experimental and theoretical studies on the ligand properties of this compound are scarce. However, based on its molecular structure, which features a pyridine (B92270) ring, an amino group, and an ethoxy group, several potential coordination modes can be postulated. The pyridine nitrogen and the amino nitrogen present two potential donor sites for metal chelation, allowing the molecule to act as a bidentate ligand. The presence of the ethoxy group at the 3-position could introduce steric hindrance that may influence the geometry of the resulting metal complexes. Furthermore, the electronic effects of the electron-donating amino and ethoxy groups are expected to modulate the electron density on the pyridine ring, thereby influencing the ligand's sigma-donating and pi-accepting capabilities.

Table 1: Postulated Coordination Properties of this compound

| Property | Postulated Characteristic |

| Coordination Modes | Bidentate (N,N') |

| Potential Donor Atoms | Pyridine Nitrogen, Amino Nitrogen |

| Steric Effects | Potential for steric hindrance from the 3-ethoxy group, influencing complex geometry. |

| Electronic Effects | Electron-donating amino and ethoxy groups expected to increase electron density on the pyridine ring, enhancing its donor capacity. |

It is important to emphasize that these properties are inferred from the structure of the molecule and have not been extensively validated through experimental research.

Synthesis and Characterization of Metal Complexes Involving this compound

A comprehensive survey of scientific databases reveals a lack of published studies detailing the synthesis and characterization of metal complexes specifically incorporating this compound as a ligand. While general methods for the synthesis of metal-aminopyridine complexes are well-established, specific reaction conditions, yields, and the characterization data for complexes of this compound are not documented.

Typically, the synthesis of such complexes would involve the reaction of a metal salt with the ligand in a suitable solvent. Characterization would then be carried out using a variety of spectroscopic and analytical techniques to determine the structure and properties of the resulting complexes.

Table 2: General Techniques for the Characterization of Metal Complexes

| Technique | Information Provided |

| X-ray Crystallography | Precise determination of the three-dimensional molecular structure, including bond lengths and angles. |

| NMR Spectroscopy (¹H, ¹³C) | Information on the ligand's coordination environment and the overall structure of the complex in solution. |

| FT-IR Spectroscopy | Identification of coordination-induced shifts in the vibrational frequencies of the ligand's functional groups. |

| UV-Vis Spectroscopy | Study of the electronic transitions within the complex, providing insights into its electronic structure. |

| Elemental Analysis | Determination of the elemental composition of the complex, confirming its stoichiometry. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

Without experimental data, any discussion on the specific characteristics of metal complexes with this compound would be purely speculative.

Potential Applications of this compound Metal Complexes

Given the absence of synthesized and characterized metal complexes of this compound, their potential applications have not been explored. However, based on the applications of structurally similar aminopyridine-metal complexes, one could envision several areas where these novel complexes might be of interest. These areas include catalysis, where the metal center's reactivity can be tuned by the ligand's electronic and steric properties, and materials science, particularly in the development of luminescent materials. The specific influence of the 3-ethoxy group on these potential applications remains to be investigated.

Role of this compound as a Building Block for Functional Materials

The potential of this compound as a building block for functional materials is an area ripe for exploration. Its bifunctional nature, with two potential coordination sites, could allow it to act as a linker in the construction of coordination polymers or metal-organic frameworks (MOFs). The ethoxy group could also play a role in templating the structure of these materials or in modifying their physical properties, such as solubility or porosity. However, to date, no research has been published on the use of this compound in the synthesis of such materials.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-Ethoxypyridin-2-amine, and how can reaction conditions be optimized?

This compound can be synthesized via nucleophilic aromatic substitution or catalytic amination. For example, substituting a halogen (e.g., chlorine or fluorine) at the 3-position of pyridine with an ethoxy group under basic conditions is a common route . Optimization involves adjusting temperature (typically 80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometry of reagents. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes by-products. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Basic: How can the crystal structure and molecular conformation of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and collect diffraction data at 296 K. Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between amine groups and pyridine N-atoms). For example, similar pyridine derivatives exhibit centrosymmetric dimer formations via N–H⋯N hydrogen bonds, as seen in 3-Chloropyridin-2-amine . Computational tools like DFT can supplement experimental data to confirm electronic properties.

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Use a combination of:

- HPLC/GC-MS : Quantify purity and detect trace solvents or by-products.

- NMR (¹H/¹³C) : Confirm molecular structure and identify proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for CH₂).

- FTIR : Verify functional groups (e.g., N–H stretch at ~3300 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.

Store the compound in airtight containers at –20°C to prevent hydrolysis or oxidation, and periodically re-test stability .

Advanced: How should researchers address heterogeneity in pharmacological data for this compound derivatives?

Apply meta-analysis frameworks to quantify heterogeneity across studies. Use I² statistics to measure the percentage of total variation due to heterogeneity (I² > 50% indicates substantial variability). Random-effects models account for between-study variance, while subgroup analyses (e.g., by cell line or dosage) identify confounding factors. Sensitivity analyses exclude outlier datasets, and funnel plots assess publication bias . For example, conflicting IC₅₀ values in kinase inhibition assays may arise from differences in assay protocols or cell viability endpoints.

Advanced: What strategies enhance the biological activity of this compound in drug discovery?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy or varying amine positions) to optimize target binding.

- Molecular Docking : Use software like AutoDock Vina to predict interactions with receptors (e.g., COX-2 or kinases). Prioritize derivatives with high docking scores for synthesis.

- In Vitro/In Vivo Correlation : Validate hits in cell-based assays (e.g., apoptosis or proliferation) before advancing to animal models. For instance, COX-2 inhibitors derived from pyridine amines require balanced lipophilicity (LogP ~2–3) for membrane permeability .

Advanced: How can machine learning (ML) optimize the synthesis of this compound?

ML platforms (e.g., LabMate.AI ) integrate reaction databases to predict optimal conditions. Train models on parameters such as:

- Catalyst type (e.g., Pd/C vs. CuI).

- Solvent effects (polar aprotic vs. protic).

- Temperature/time trade-offs .

Active learning algorithms iteratively refine predictions based on experimental feedback. For example, ML-guided optimization of C–N coupling reactions reduced by-product formation by 40% in analogous pyridine syntheses .

Advanced: What safety protocols are essential for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Safety data for structurally similar compounds (e.g., 2,2':6',2''-Terpyridine) indicate low acute toxicity but potential sensitization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.